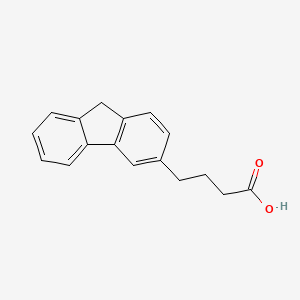

![molecular formula C15H12BrClN2O3 B1437415 N'-[(E)-(3-溴-2-羟基-5-甲氧基苯基)亚甲基]-4-氯苯甲酰肼 CAS No. 477848-08-1](/img/structure/B1437415.png)

N'-[(E)-(3-溴-2-羟基-5-甲氧基苯基)亚甲基]-4-氯苯甲酰肼

描述

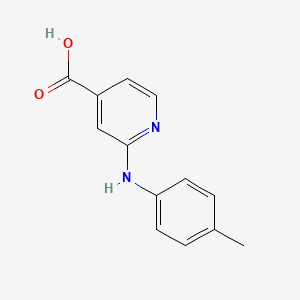

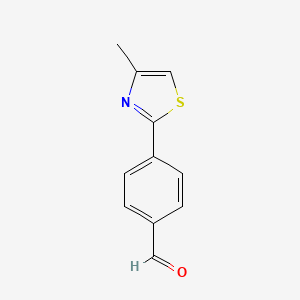

“N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide” is a chemical compound with the CAS Number: 477848-08-1 . It has a molecular weight of 383.63 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C15H12BrClN2O3/c1-22-12-6-10 (14 (20)13 (16)7-12)8-18-19-15 (21)9-2-4-11 (17)5-3-9/h2-8,20H,1H3, (H,19,21)/b18-8+ . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 383.63 . The InChI code provides information about its molecular structure .科学研究应用

金属络合物的合成和生物活性:艾哈迈德、尤西夫和阿尔杰布里 (2013) 报告了用源自缩合过程的席夫碱合成新的单体钴和镉配合物。这些配合物对革兰氏阳性菌和革兰氏阴性菌表现出生物活性,表明在抗菌研究中具有潜在应用 (Ahmed, Yousif, & Al-jeboori, 2013).

晶体结构分析:朱和邱 (2011) 合成了两种席夫碱,包括 N'-[(E)-(3-羟基-4-甲氧基苯基)亚甲基]呋喃-2-甲酰肼,并通过 X 射线晶体学表征了它们的结构。这项研究提供了对这些化合物的结构方面的见解,这对于了解它们的化学性质和潜在应用至关重要 (Zhu & Qiu, 2011).

氢键研究:卡拉等人 (2016) 对源自 2-羟基-4-甲氧基苯甲醛的邻羟基席夫碱进行了研究。该研究涉及光谱技术和 X 射线晶体结构测定,以研究这些分子中氢键的性质,这对于理解它们的化学反应性和在材料科学中的潜在应用至关重要 (Kala et al., 2016).

癌症治疗的光动力疗法:皮斯金、坎波拉特和厄兹图尔克 (2020) 合成了并表征了一种新的锌酞菁衍生物。该化合物对光动力疗法(一种新兴的癌症治疗方法)显示出有希望的特性。由于其单线态氧量子产率高,该研究突出了其作为 II 型光敏剂的潜力 (Pişkin, Canpolat, & Öztürk, 2020).

抗原生动物活性:卡瓦略等人 (2014) 研究了 (E)-肉桂酰 N-酰肼衍生物的抗原生动物活性。这项研究在药学领域具有重要意义,探索了原生动物感染的新疗法 (Carvalho et al., 2014).

工业应用中的缓蚀:保罗、雅达夫和奥博特 (2020) 研究了碳酰肼-吡唑化合物在酸性环境中作为低碳钢缓蚀剂的用途。这种应用在工业环境中特别相关,用于保护金属表面 (Paul, Yadav, & Obot, 2020).

抗氧化活性研究:阿尔贾尼和梅凯莱什 (2017) 对相关席夫碱的抗氧化行为进行了理论研究。了解这些化合物的抗氧化特性对于开发新的治疗剂至关重要 (Ardjani & Mekelleche, 2017).

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

作用机制

Target of Action

The primary target of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This disruption can lead to downstream effects such as the alteration of membrane structure and function, ultimately affecting the survival and growth of the organism.

Result of Action

The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme by N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzohydrazide can lead to significant molecular and cellular effects. By disrupting fatty acid biosynthesis, the compound may cause alterations in cell membrane structure and function, potentially leading to cell death .

属性

IUPAC Name |

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2O3/c1-22-12-6-10(14(20)13(16)7-12)8-18-19-15(21)9-2-4-11(17)5-3-9/h2-8,20H,1H3,(H,19,21)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMVTMRZKKPZNB-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

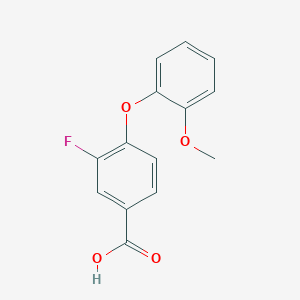

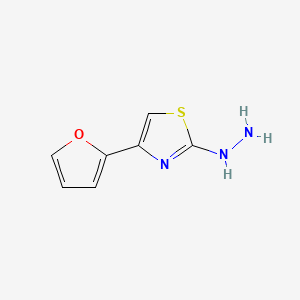

![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)

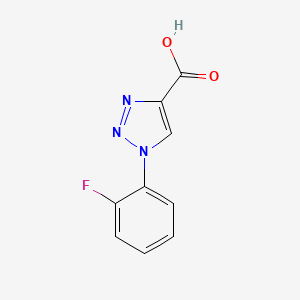

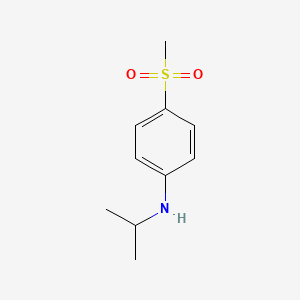

![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)

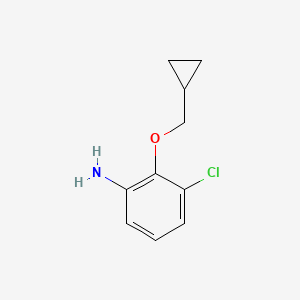

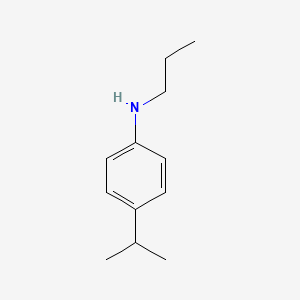

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)

![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)